molecular formula C12H13ClN2O2 B2661868 5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole CAS No. 1423024-66-1

5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole

Cat. No.: B2661868
CAS No.: 1423024-66-1
M. Wt: 252.7
InChI Key: CESZZRILMRKVSL-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole is a 3,5-disubstituted derivative of the 1,2,4-oxadiazole heterocycle. This compound features a chloromethyl group at position 5 and a 3,5-dimethylphenoxymethyl group at position 3. The 1,2,4-oxadiazole scaffold is known for its metabolic stability, hydrogen-bonding capacity, and versatility in medicinal and agrochemical applications .

Synthesis: The compound is synthesized via microwave-assisted reactions between 5-(chloromethyl)-3-substituted phenyl-1,2,4-oxadiazoles and substituted benzophenones in the presence of potassium carbonate. This method enhances reaction efficiency and yield compared to traditional heating .

ADMET Predictions: Computational studies suggest favorable pharmacokinetic properties, including moderate solubility and blood-brain barrier permeability. Toxicity risks, such as hepatotoxicity, remain theoretical and require experimental validation .

Properties

IUPAC Name

5-(chloromethyl)-3-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-8-3-9(2)5-10(4-8)16-7-11-14-12(6-13)17-15-11/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESZZRILMRKVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NOC(=N2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 3,5-dimethylphenol with chloromethyl methyl ether to form 3,5-dimethylphenoxymethyl chloride. This intermediate is then reacted with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced products, depending on the reagents and conditions used.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Activity

The 1,2,4-oxadiazole scaffold is recognized for its anticancer properties. Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (DU-145) effectively. These compounds often work by inducing apoptosis or inhibiting cell cycle progression in cancer cells .

Antitubercular Activity

Recent investigations have highlighted the antitubercular activity of oxadiazole derivatives. Compounds synthesized with the 1,2,4-oxadiazole core have shown promising results against Mycobacterium tuberculosis. For example, specific derivatives demonstrated over 90% inhibition of bacterial growth at certain concentrations, indicating their potential as new anti-TB agents . The metabolic stability and bioavailability of these compounds further enhance their therapeutic profiles.

Anti-inflammatory Properties

Oxadiazole derivatives are also being explored for their anti-inflammatory effects. Compounds with this scaffold have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This property is particularly relevant in developing treatments for chronic inflammatory diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole is crucial for optimizing its pharmacological properties. The presence of different substituents on the oxadiazole ring can significantly influence its biological activity. For instance:

Substituent Biological Activity Remarks
Methyl groupsEnhanced anticancer activityIncreases lipophilicity
Chloromethyl groupPotent anti-TB activityImproves binding affinity to target enzymes
Dimethoxy groupsAnti-inflammatory effectsModulates cytokine production

Case Studies and Research Findings

Several case studies underscore the efficacy of oxadiazole derivatives in drug development:

  • Study on Anticancer Activity : A series of 1,2,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. The most potent compounds showed IC50 values in the low micromolar range, indicating strong anticancer potential .
  • Antitubercular Activity Evaluation : A research team developed a new class of oxadiazole-based compounds that exhibited significant activity against drug-resistant strains of Mycobacterium tuberculosis. The lead compound demonstrated an IC50 value lower than that of established anti-TB drugs .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of 1,2,4-oxadiazoles are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 3 and 5) Synthesis Method Key Properties/Activities References
Target Compound 3-(3,5-dimethylphenoxymethyl), 5-(chloromethyl) Microwave-assisted Predicted ADMET suitability
3-(3,5-Dimethylisoxazol-4-yl)-5-(chloromethyl) 3-(3,5-dimethylisoxazol-4-yl), 5-(chloromethyl) Conventional High lipophilicity
5-(Chloromethyl)-3-(3-trifluoromethylphenyl) 3-(trifluoromethylphenyl), 5-(chloromethyl) Unspecified Enhanced electron-withdrawing effects
EGFR-Targeting Derivatives 3-(quinolin-8-ylsulfonylmethyl), 5-aryl Conventional EGFR inhibition (IC₅₀ < 1 µM)

Key Observations :

  • Lipophilicity: The 3,5-dimethylphenoxymethyl group in the target compound likely improves membrane permeability compared to the trifluoromethylphenyl analog, which may reduce solubility due to hydrophobicity .
  • Bioactivity: Compounds with sulfonylmethyl-quinoline substituents (e.g., EGFR inhibitors) demonstrate potent anticancer activity, suggesting that the target compound’s phenoxymethyl group could be optimized for similar applications .

Energetic Materials Comparison

1,2,4-Oxadiazoles combined with 1,2,5-oxadiazole moieties (e.g., compound 2-3) exhibit superior detonation performance (velocity: 9,046 m/s).

Biological Activity

5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole is a compound within the oxadiazole class, known for its diverse biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its anti-inflammatory, antibacterial, antifungal, and anticancer properties.

Chemical Structure and Synthesis

The compound features a five-membered ring structure containing two nitrogen atoms and one oxygen atom, characteristic of oxadiazoles. The synthesis typically involves the reaction of chloromethyl derivatives with substituted phenols in the presence of appropriate catalysts or solvents.

Synthesis Pathway

The synthesis of this compound can be represented as follows:

  • Starting Materials :
    • Chloromethyl derivative
    • 3,5-Dimethylphenol
  • Reaction Conditions :
    • Solvent: Dimethylformamide (DMF) or similar
    • Temperature: Reflux conditions
  • Final Product :
    • This compound

This pathway can vary based on specific substituents and desired properties of the final product.

Anti-inflammatory Activity

Research indicates that oxadiazole derivatives exhibit significant anti-inflammatory effects. In studies using the carrageenan-induced rat paw edema model, various oxadiazole compounds were tested for their ability to inhibit inflammation.

CompoundDose (mg/kg)Inhibition of Paw Edema after 3h (%)Inhibition of Paw Edema after 6h (%)
C-1303.28 ± 0.2858.24
C-2302.48 ± 0.2356.48
C-4301.62 ± 0.2770.98
Indomethacin401.78 ± 0.3466.44

These results suggest that certain derivatives of oxadiazole may provide better anti-inflammatory responses compared to established drugs like indomethacin .

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of oxadiazoles have been well documented. Compounds within this class have shown effectiveness against a variety of pathogens.

  • Mechanism : The action mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
  • Efficacy : Several studies have reported that oxadiazoles display comparable or superior efficacy to traditional antibiotics against certain strains .

Anticancer Activity

Emerging research highlights the potential anticancer properties of oxadiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been a focal point.

  • Studies : In vitro studies have shown that these compounds can inhibit tumor cell proliferation.
  • Targeted Action : Some derivatives selectively target cancerous cells while sparing normal cells, reducing side effects commonly associated with chemotherapy .

Case Study 1: Anti-inflammatory Effects in Rodent Models

In a controlled study involving various oxadiazole derivatives, significant reductions in paw edema were observed in treated rodents compared to control groups. The study concluded that specific substitutions on the oxadiazole ring enhance anti-inflammatory activity.

Case Study 2: Antibacterial Efficacy against Staphylococcus aureus

A series of synthesized oxadiazoles were tested against Staphylococcus aureus strains. Results indicated that certain modifications increased antibacterial potency by disrupting bacterial cell wall synthesis.

Q & A

Synthesis and Optimization

Basic Question: What are the standard synthetic protocols for preparing 5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole, and what yields are typically achieved? Methodological Answer: The synthesis typically involves cyclization reactions using hydrazide precursors. For example, hydrazides (e.g., 3,5-dimethylphenoxyacetic acid hydrazide) are refluxed in polar aprotic solvents like DMSO under controlled conditions (e.g., 18 hours at 100°C), followed by cooling, filtration, and crystallization (water-ethanol mixtures yield ~65% purity). Key steps include optimizing reaction time, solvent choice, and temperature to minimize side products like unreacted hydrazides or over-oxidized derivatives .

Advanced Question: How can reaction conditions be modified to enhance regioselectivity and purity in the synthesis of this oxadiazole derivative? Advanced strategies include:

  • Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .
  • Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in mixed solvents to isolate high-purity products (>95%) .

Structural Characterization

Basic Question: What analytical techniques are essential for confirming the structure of this compound? Methodological Answer: Core characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., chloromethyl at C5, phenoxymethyl at C3) .
  • IR spectroscopy : Identification of oxadiazole ring vibrations (~960 cm1^{-1}) and C-Cl stretches (~650 cm1^{-1}) .
  • Elemental analysis : Confirms empirical formula (e.g., C, H, N, Cl content within ±0.3% theoretical values) .

Advanced Question: How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing for this compound? Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, oxadiazole rings often exhibit planar geometry, while substituents like chloromethyl groups may adopt specific orientations due to steric hindrance from the 3,5-dimethylphenoxy moiety. Thermal displacement parameters (B-factors) can further indicate dynamic disorder in crystal lattices .

Biological Activity and Mechanisms

Basic Question: What biological screening methods are used to evaluate this compound’s activity? Methodological Answer: Common assays include:

  • DNA binding studies : UV-Vis titration or fluorescence quenching to assess intercalation or groove-binding (e.g., KbK_b values for calf thymus DNA) .
  • Antiproliferative assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Question: How do metal complexes of this oxadiazole ligand modulate biological activity? Complexation with transition metals (e.g., Cu(II), Zn(II)) enhances DNA cleavage via redox-active pathways. For instance, Cu(II) complexes generate reactive oxygen species (ROS) under physiological conditions, inducing oxidative DNA damage. Stability constants (logβ) and ligand-to-metal charge transfer (LMCT) bands (UV-Vis) correlate with efficacy .

Thermal and Stability Properties

Basic Question: What thermal analysis techniques are critical for assessing stability? Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Determines melting points (e.g., 141–143°C) and decomposition thresholds (>200°C) .
  • Thermogravimetric Analysis (TGA) : Quantifies mass loss under heating, identifying volatile byproducts or hydrate formation .

Advanced Question: How can computational methods predict thermal decomposition pathways? Density functional theory (DFT) calculations (e.g., Gaussian 03) model bond dissociation energies (BDEs) and transition states. For example, the chloromethyl group may undergo homolytic cleavage (BDE ~280 kJ/mol), releasing Cl radicals that accelerate decomposition .

Computational Modeling

Basic Question: What computational tools model the electronic structure of this compound? Methodological Answer:

  • *DFT (B3LYP/6-31G)**: Predicts HOMO-LUMO gaps (~4.5 eV), electrostatic potential maps (for nucleophilic/electrophilic sites), and vibrational spectra .
  • Molecular docking (AutoDock Vina) : Screens binding affinities to biological targets (e.g., DNA grooves, enzyme active sites) .

Advanced Question: How can QSAR models optimize substituent effects on bioactivity? Quantitative Structure-Activity Relationship (QSAR) studies correlate descriptors (e.g., logP, molar refractivity) with IC50_{50} values. For instance, electron-withdrawing groups (e.g., -Cl) on the phenoxy ring enhance DNA binding by increasing electrophilicity .

Safety and Handling

Basic Question: What safety protocols are recommended for handling this compound? Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas during synthesis) .

Advanced Question: How can environmental hazards be mitigated during large-scale synthesis?

  • Waste treatment : Neutralize chlorinated byproducts with NaOH (pH >10) to precipitate toxic intermediates .
  • Green chemistry : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Data Contradictions and Resolution

Advanced Question: How should researchers address discrepancies in reported biological activities or thermal stabilities?

  • Meta-analysis : Compare datasets across studies (e.g., DSC vs. TGA decomposition points) to identify protocol-dependent variables (e.g., heating rate).
  • Reproducibility checks : Validate results using independent synthetic routes or characterization methods .

Functionalization for Novel Applications

Advanced Question: What strategies enable selective functionalization of the chloromethyl group?

  • Nucleophilic substitution : Replace Cl with amines (e.g., piperidine) or thiols to generate bioactive derivatives .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append fluorescent tags or targeting moieties .

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